molecular formula C15H14N2O3S B2420217 1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034491-77-3

1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2420217
CAS No.: 2034491-77-3
M. Wt: 302.35
InChI Key: HPYDBNKPBTVELY-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique structure combining bifuran and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with thiophen-2-ylmethylamine, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, using reagents like bromine or iodine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Bromine in chloroform at room temperature.

Major Products Formed:

    Oxidation: Formation of corresponding furan and thiophene oxides.

    Reduction: Formation of reduced furan and thiophene derivatives.

    Substitution: Formation of halogenated furan and thiophene derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran and thiophene moieties can engage in π-π stacking interactions and hydrogen bonding, facilitating the binding to target molecules. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    1-(Thiophen-2-ylmethyl)urea: Shares the thiophene moiety but lacks the bifuran component.

    1-(Furan-2-ylmethyl)urea: Contains a furan moiety but not the bifuran structure.

    1-(Benzofuran-2-ylmethyl)urea: Features a benzofuran ring instead of the bifuran.

Uniqueness: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both bifuran and thiophene moieties, which can confer distinct electronic and steric properties. This combination can enhance its reactivity and binding affinity in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15(17-10-12-3-2-8-21-12)16-9-11-5-6-14(20-11)13-4-1-7-19-13/h1-8H,9-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYDBNKPBTVELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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